Product packaging for 2H-Pyrido[3,2-e][1,2]thiazine(Cat. No.:CAS No. 109095-76-3)

2H-Pyrido[3,2-e][1,2]thiazine

Cat. No.: B561299
CAS No.: 109095-76-3
M. Wt: 150.199
InChI Key: RYOQYFQYMQQNIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2H-Pyrido[3,2-e][1,2]thiazine is a heterocyclic compound with the molecular formula C7H6N2S and a molecular weight of 150.20 g/mol . This chemical framework is classified as a 1,2-thiazine, a six-membered ring containing adjacent sulfur and nitrogen atoms . Research interest in this novel system and its derivatives has been sustained due to its promising biological activities . Pharmacological studies on synthesized derivatives have revealed significant effects on the central nervous system (CNS). Specific compounds have been shown to strongly decrease spontaneous locomotor activity, exhibit antiamphetamine effects, and induce hypothermia, indicating potential sedative and neuroleptic properties . Furthermore, some derivatives of this chemical system have demonstrated strong analgesic activity in pharmacological screenings . Beyond their CNS activities, certain derivatives have also been evaluated for their antioxidant potential, showing peroxyl radical scavenging activity due to the presence of a β-dicarbonyl grouping, which is a feature shared with known radical scavengers . This combination of properties makes this compound a valuable chemical scaffold for research in medicinal chemistry and drug discovery. This product is intended for research purposes only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2S B561299 2H-Pyrido[3,2-e][1,2]thiazine CAS No. 109095-76-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109095-76-3

Molecular Formula

C7H6N2S

Molecular Weight

150.199

IUPAC Name

2H-pyrido[3,2-e]thiazine

InChI

InChI=1S/C7H6N2S/c1-2-6-3-5-9-10-7(6)8-4-1/h1-5,9H

InChI Key

RYOQYFQYMQQNIB-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)SNC=C2

Synonyms

2H-Pyrido[3,2-e]-1,2-thiazine(9CI)

Origin of Product

United States

Advanced Synthetic Methodologies for 2h Pyrido 3,2 E 1 2 Thiazine and Its Derivatives

Strategies for Core Scaffold Construction

The assembly of the fused pyrido-thiazine ring system is a key challenge in the synthesis of these compounds. Various strategies have been developed to address this, ranging from multicomponent reactions to rearrangement-based routes and modern microwave-assisted and light-mediated approaches.

Multi-component Reactions and Cyclization Protocols

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. Several MCRs have been developed for the synthesis of thiazine (B8601807) and related fused heterocyclic systems. rsc.orgmdpi.comnih.govnih.govmdpi.com For instance, a two-step sequence involving an initial MCR to form 2H-1,3-thiazines, followed by further transformations, has been reported. rsc.org Another example is the one-pot, three-component reaction of β-naphthol, aromatic aldehydes, and urea (B33335) to produce 1,2-dihydro-1-aryl-3H-naphth[1,2-e] smolecule.comnih.govoxazin-3-one derivatives, showcasing the utility of MCRs in synthesizing fused systems.

Cyclization reactions are fundamental to the formation of the pyrido[3,2-e] smolecule.comresearchgate.netthiazine ring. A notable method involves the T3P (propane phosphonic acid anhydride)-mediated cyclization of N-phenyl-C-aryl imines with thionicotinic acid. mdpi.com This approach is operationally simple and provides access to 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] smolecule.comnih.govthiazin-4-ones in moderate to good yields. mdpi.com The reaction can be performed as either a two or three-component reaction at room temperature without the need for anhydrous solvents or specialized equipment. mdpi.com

Another cyclization strategy involves the reaction of 3-amino-3-thioxopropanamide (B1271603) with ethyl acetoacetate (B1235776) to form a pyridinethione derivative, which can then be reacted with α-haloketones to yield pyrido[3,2-f] smolecule.comontosight.aithiazepin-5-ones. nih.govnih.gov Additionally, treatment of 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide with ethyl chloroformate in the presence of sodium ethoxide leads to the formation of 2-hydroxy-5-methyl-4H-pyrido[3,2-e] smolecule.comnih.govthiazine-4,7(8H)-dione. mdpi.com

A facile one-pot reaction for the synthesis of 2-R2-3-hydroxypyrido[4,3-e] smolecule.comresearchgate.netontosight.aitriazino[3,2-c] smolecule.comresearchgate.netontosight.aithiadiazine 6,6-dioxides involves the treatment of an aminoguanidine (B1677879) derivative with 2-oxoalkanoic acids or their esters in refluxing glacial acetic acid. nih.gov The proposed mechanism for this transformation includes an intramolecular addition-elimination reaction (SNAr) at the 4-position of the pyridine (B92270) ring, leading to the formation of the pyridothiadiazine intermediate. nih.gov

The following table summarizes selected cyclization-based syntheses of pyrido smolecule.comresearchgate.netthiazine derivatives.

Starting MaterialsReagents and ConditionsProductYield (%)
N-phenyl-C-aryl imines, thionicotinic acidT3P, room temperature2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] smolecule.comnih.govthiazin-4-ones22-63 mdpi.com
3-Amino-3-thioxopropanamide, ethyl acetoacetate, α-haloketonesGlacial acetic acid, reflux2,3-disubstituted-8-hydroxy-6-methyl-2H,5H-pyrido[3,2-f] smolecule.comontosight.aithiazepin-5-onesNot specified nih.gov
6-Hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide, ethyl chloroformateSodium ethoxide, ethanol2-hydroxy-5-methyl-4H-pyrido[3,2-e] smolecule.comnih.govthiazine-4,7(8H)-dioneNot specified mdpi.com
Aminoguanidine derivative, 2-oxoalkanoic acids/estersGlacial acetic acid, reflux2-R2-3-hydroxypyrido[4,3-e] smolecule.comresearchgate.netontosight.aitriazino[3,2-c] smolecule.comresearchgate.netontosight.aithiadiazine 6,6-dioxidesNot specified nih.gov

Rearrangement-Based Synthetic Routes

Rearrangement reactions provide a powerful tool for accessing novel heterocyclic scaffolds. A key example in the synthesis of the 2H-pyrido[3,2-e]-1,2-thiazine system is the rearrangement of 2H-2-acetonyl(phenacyl)-4,6-dimethyl-pyrido[3,2-d]isothiazoline-3-one-1,1-dioxides. researchgate.netnih.gov This reaction leads to the formation of derivatives of the previously unknown 2H-pyrido[3,2-e]-1,2-thiazine-1,1-dioxide system. researchgate.netnih.gov The Gabriel-Colman Rearrangement has also been utilized, where a compound under highly basic conditions is converted to ethyl 4-hydroxy-2H-benzo[e] smolecule.comresearchgate.netthiazine-3-carboxylate 1,1-dioxide, a related benzothiazine system. Another notable rearrangement is the Dimroth rearrangement, which has been accelerated using microwave irradiation for the synthesis of pyrido[2,3-d]pyrimidin-4-amine (B1601162) derivatives. sioc-journal.cn

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. This technology has been successfully applied to the synthesis of various pyrido smolecule.comresearchgate.netthiazine and related heterocyclic derivatives. For instance, the synthesis of novel spiro[indole-pyridothiazines] has been achieved using microwave irradiation under green chemistry conditions, a system that was reluctant to form under conventional thermal conditions. mdpi.com

In another application, the synthesis of 2,3-disubstituted-8-hydroxy-6-methyl-2H,5H-pyrido[3,2-f] smolecule.comontosight.aithiazepin-5-ones was accomplished using microwave heating, resulting in better yields and significantly shorter reaction times compared to traditional heating methods. nih.govnih.gov Similarly, the synthesis of 2-hydroxy-5-methyl-4H-pyrido[3,2-e] smolecule.comnih.govthiazine-4,7(8H)-dione and other related compounds has been optimized using microwave irradiation, leading to higher yields in shorter reaction times. mdpi.comresearchgate.net

The following table compares conventional and microwave-assisted synthesis for selected pyridothiazine-related compounds. researchgate.net

CompoundConventional Method (Yield %, Time)Microwave Method (Yield %, Time)
10 68%, 2 h90%, 5 min
13a 73%, 5 h93%, 10 min
15 74%, 3 h92%, 5 min

Metal-Free and Visible Light-Mediated Catalysis in Fused Heterocycle Synthesis

In recent years, there has been a significant shift towards more sustainable and environmentally friendly synthetic methods. Metal-free and visible-light-mediated catalysis have gained prominence in this regard. nih.gov

Visible-light-induced [1+5] annulation of phosphoryl diazomethylarenes and pyridinium (B92312) 1,4-zwitterionic thiolates has been developed to generate trifunctionalized dialkyl 1-phosphoryl-1,9a-dihydropyrido[2,1-c] smolecule.comontosight.aithiazine-3,4-dicarboxylates. researchgate.net This catalyst-free, atom-economical reaction proceeds under mild conditions. researchgate.net Another example is the development of a metal-free, visible-light-mediated protocol for the synthesis of 2-amino-1,3,4-thiadiazoles from aldehydes and thiosemicarbazides using a photoredox catalyst. chemrxiv.org Furthermore, an efficient and practical synthesis of benzothiazines has been developed using a visible-light-mediated free radical reaction, offering an eco-friendly strategy for constructing C–S and C–N bonds under metal-free conditions. researchgate.net The synthesis of 4-aryl-1,2-dihydronaphthalene derivatives has also been achieved via visible light mediation. rsc.org

One-Pot Synthetic Procedures

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, saving time and resources. Several one-pot procedures have been reported for the synthesis of pyrido smolecule.comresearchgate.netthiazine derivatives and related heterocycles. nih.gov

For example, the synthesis of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] smolecule.comnih.govthiazin-4-ones can be performed as a three-component, one-pot reaction. mdpi.com A one-pot synthesis of pyrido[2,3-b] smolecule.comontosight.aioxazin-2-ones has also been described. acs.org Furthermore, a one-pot, three-component reaction has been utilized for the synthesis of 1,2-dihydro-1-aryl-3H-naphth[1,2-e] smolecule.comnih.govoxazin-3-one derivatives. A convenient synthesis of new pyrido[3,2-e] smolecule.comontosight.aidiazepine-2,5-diones involves a multi-step, one-pot procedure. researchgate.net The synthesis of new 1,3,4-oxadiazole (B1194373) derivatives of pyridothiazine-1,1-dioxide was achieved through a one-step Mannich reaction from a key intermediate. mdpi.com

Functional Group Interconversions and Post-Synthetic Modifications

Once the core 2H-pyrido[3,2-e] smolecule.comresearchgate.netthiazine scaffold is constructed, further derivatization through functional group interconversions (FGIs) and post-synthetic modifications is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies.

Common FGIs include the conversion of hydroxyl groups to halides or sulfonates, which are excellent leaving groups for subsequent nucleophilic substitution reactions. vanderbilt.edu For instance, the synthesis of 2-N-substituted derivatives of 2H-pyrido[3,2-e]-1,2-thiazine-1,1-dioxide has been described. researchgate.netnih.gov The oxidation of the sulfur atom in the thiazine ring to an S,S-dioxide significantly influences the compound's electronic properties and biological activity. ontosight.aiontosight.ai

Ester groups on the pyridothiazine scaffold can be converted to hydrazides, which serve as versatile intermediates for further modifications. mdpi.com For example, an ester was converted to a hydrazide, which then underwent intramolecular cyclization to form a 1,3,4-oxadiazole derivative. mdpi.com This intermediate was further functionalized via a Mannich reaction. mdpi.com The synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b] smolecule.comontosight.aioxazines as new scaffolds for potential bioactive compounds has also been reported. acs.orgacs.org

Oxidation Pathways for Sulfur Heteroatoms (e.g., 1,1-Dioxide Formation)

The oxidation of the sulfur atom within the thiazine ring is a critical transformation, often leading to the formation of 2H-pyrido[3,2-e]-1,2-thiazine-1,1-dioxides. This structural modification can significantly influence the compound's biological activity. ontosight.ai

A common and effective method for this oxidation involves the use of peroxy acids, with meta-chloroperbenzoic acid (m-CPBA) being a frequently employed reagent. researchgate.netorganic-chemistry.org The reaction is typically carried out in a suitable solvent, such as chloroform (B151607) or dichloromethane, and can proceed at room temperature. researchgate.netgoogle.com For instance, the oxidation of 6-(2-pyridinyloxy) imidazo[2,1-b] Current time information in Bangalore, IN.ontosight.aithiazines to their corresponding sulfones (1,1-dioxides) has been successfully achieved using a threefold excess of m-CPBA in the presence of sodium hydrogen phosphate (B84403) over 48 hours. researchgate.net Hydrogen peroxide is another oxidizing agent that can be used for this transformation. google.com

The synthesis of the 1,1-dioxide derivatives is often a key step in the development of new therapeutic agents. For example, the rearrangement of 2H-2-acetonyl(phenacyl)-4,6-dimethyl-pyrido[3,2-d]isothiazoline-3-one-1,1-dioxides leads to the formation of the 2H-pyrido[3,2-e]-1,2-thiazine-1,1-dioxide system. nih.gov These 1,1-dioxide derivatives serve as versatile intermediates for further functionalization. mdpi.com

Oxidizing AgentReaction ConditionsSubstrate ExampleProductCitation
m-Chloroperbenzoic acid (m-CPBA)3-fold excess, Na2HPO4, room temp, 48h6-(2-pyridinyloxy) imidazo[2,1-b] Current time information in Bangalore, IN.ontosight.aithiazinesCorresponding sulfones researchgate.net
Hydrogen PeroxideAcetic acid or acetoneSulfidesSulfoxides and sulfones thieme-connect.de
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Not specifiedPyridothiazineOxidized pyridothiazine mdpi.com
Potassium ferricyanideEthanolic potassium hydroxide6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide4-methyl-2,3,6,7-tetrahydroisothiazolo[5,4-b]pyridine-3,6-dione researchgate.net

Nucleophilic and Electrophilic Substitution Reactions

The 2H-Pyrido[3,2-e] Current time information in Bangalore, IN.thiazine scaffold is amenable to both nucleophilic and electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups and the synthesis of diverse derivatives.

Nucleophilic substitution reactions are common, with the nitrogen atom of the thiazine ring often serving as a nucleophile. For instance, alkylation of the nitrogen atom can be achieved using alkyl halides. This allows for the introduction of various side chains, which has been shown to be crucial for the biological activity of these compounds.

Electrophilic substitution reactions can also occur on the pyridine ring of the scaffold. For example, bromination of pyridinethione derivatives has been reported. Additionally, coupling reactions with arenediazonium salts can introduce arylazo groups at specific positions on the pyridine ring. The specific site of substitution is influenced by the existing substituents on the heterocyclic system.

Derivatization via Condensation and Alkylation Reactions

Condensation and alkylation reactions are powerful tools for the derivatization of the 2H-Pyrido[3,2-e] Current time information in Bangalore, IN.thiazine core, leading to the synthesis of more complex molecules with potentially enhanced pharmacological properties.

Condensation reactions are frequently employed to build new heterocyclic rings onto the pyridothiazine framework. For instance, the reaction of 3-benzoyl-4-hydroxy-5,7-dimethyl-2H-pyrido[3,2-e]-1,2-thiazine-1,1-dioxide-2-acetic acid hydrazide with other reagents can lead to the formation of 1,3,4-oxadiazole derivatives. mdpi.combenthamscience.com

Alkylation at the nitrogen atom of the thiazine ring is a common strategy to introduce diverse side chains. researchgate.net This can be achieved by reacting the parent compound with various alkylating agents, such as 1-aryl-4-(3-chloropropyl)piperazines. researchgate.net These modifications can significantly impact the compound's central nervous system activity. researchgate.net

Reaction TypeReagentsResulting DerivativeCitation
CondensationHydrazine hydratePyridothiazine-1,1-dioxide-2-acetic acid hydrazide mdpi.com
Alkylation1-aryl-4-(3-chloropropyl)piperazines3-phenylpyrazolo[4,3-c]pyrido[3,2-e]-1,2-thiazine-5,5-dioxide derivatives researchgate.net

Reactivity with Specific Reagents (e.g., primary amines, N-methylhydrazine, thionicotinic acid, α-haloketones)

The reactivity of 2H-Pyrido[3,2-e] Current time information in Bangalore, IN.thiazine derivatives with specific reagents has been explored to generate a variety of new compounds.

Reaction with primary amines can lead to the formation of enamines. For example, 3-benzoyl-4-hydroxypyrido[3,2-e]-1,2-thiazine-1,1-dioxides bearing a methyl or a 3-(4-arylpiperazin-1-yl)propyl group at the nitrogen atom of the thiazine ring react with primary amines to yield (E)-enamines. researchgate.net

The reaction with hydrazine hydrate is a key step in the synthesis of hydrazide derivatives, which are important intermediates for creating more complex heterocyclic systems, such as 1,3,4-oxadiazoles. mdpi.com

The reaction with α-haloketones , such as α-bromopropiophenone, can be used to introduce keto-alkyl side chains onto the pyridothiazine system. google.com

Stereoselective Synthesis and Chiral Resolution Considerations

The synthesis of stereochemically pure 2H-Pyrido[3,2-e] Current time information in Bangalore, IN.thiazine derivatives is of growing interest, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities.

While the broader literature on stereoselective synthesis for this specific heterocycle is still developing, related structures provide insights into potential strategies. For other pyridothiazine derivatives, such as 3-(R)-(1-Phenylethylamino)-4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxide and its (S)-enantiomer, the use of chiral starting materials is a common approach to achieve stereoselectivity. google.com This suggests that employing chiral building blocks during the synthesis of the 2H-Pyrido[3,2-e] Current time information in Bangalore, IN.thiazine core or its side chains could be a viable strategy for obtaining enantiomerically pure compounds.

Chiral resolution, the separation of a racemic mixture into its individual enantiomers, is another important consideration. This can be achieved through various techniques, including chiral chromatography or the formation of diastereomeric salts with a chiral resolving agent. While specific examples for 2H-Pyrido[3,2-e] Current time information in Bangalore, IN.thiazine are not extensively documented in the provided search results, these are standard methods in medicinal chemistry that would be applicable.

Spectroscopic and Crystallographic Elucidation of 2h Pyrido 3,2 E 1 2 Thiazine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of pyrido[3,2-e] nih.govresearchgate.netthiazine (B8601807) derivatives in solution. Both ¹H and ¹³C NMR provide a detailed map of the molecular framework.

In ¹H NMR spectra of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govnih.govthiazin-4-ones, the proton at the C2 position of the thiazine ring typically appears as a singlet around δ 6.12 ppm. nsf.gov The protons of the pyridine (B92270) ring are also characteristic, with the proton para to the pyridine nitrogen appearing as a doublet of doublets at approximately δ 8.53 ppm, and the ortho proton at δ 8.48 ppm. nsf.gov The various aromatic protons from the phenyl substituents resonate in the expected region of δ 7.18–7.63 ppm. nsf.gov

¹³C NMR spectroscopy complements the proton data, confirming the carbon skeleton. For instance, in derivatives of 3-benzoyl-4-hydroxypyrido[3,2-e]-1,2-thiazine-1,1-dioxides, the spectra have been instrumental in studying tautomeric equilibria in solution. researchgate.net The chemical shifts of the carbon atoms provide evidence for the predominant tautomeric form present. researchgate.net For 2-thioxo-2,3-dihydropyrido[3,2-e]-1,3-thiazine-4-one derivatives, the ¹³C NMR spectra show characteristic signals for the thione carbon (C=S) around δ 192.63 ppm and the carbonyl carbon (C=O) near δ 160.55 ppm. clockss.org

The structures of newly synthesized pyrido[3,2-e]-1,2-thiazines are routinely confirmed by ¹H NMR, IR, and elemental analyses. researchgate.net For example, the ¹H-NMR spectrum of 2-hydroxy-5-methyl-4H-pyrido[3,2-e] nih.govnih.govthiazine-4,7(8H)-dione shows a methyl signal at δ 2.41 ppm, a pyridine proton at δ 6.11 ppm, and exchangeable NH and OH protons at δ 8.13 and 9.16 ppm, respectively. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for selected Pyrido[3,2-e] nih.govnih.govthiazine Derivatives This table is interactive. Click on headers to sort.

Compound Nucleus C2-H Pyridine Protons Aromatic Protons C=O C=S Reference
2-(3-Bromophenyl)-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govnih.govthiazin-4-one ¹H 6.12 8.53 (para), 8.48 (ortho), 7.24 (meta) 7.18-7.63 - - nsf.gov
3-Ethyl-2-thioxo-2,3-dihydropyrido[3,2-e]-1,3-thiazine-4-one ¹H - 8.72, 8.55, 7.38 - - - clockss.org
3-Ethyl-2-thioxo-2,3-dihydropyrido[3,2-e]-1,3-thiazine-4-one ¹³C - 154.38, 139.33, 122.67 - 160.55 192.63 clockss.org
2-Hydroxy-5-methyl-4H-pyrido[3,2-e] nih.govnih.govthiazine-4,7(8H)-dione ¹H - 6.11 - - - mdpi.com

Infrared (IR) and Mass Spectrometry (MS) for Molecular Characterization

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques for the characterization of pyrido[3,2-e] nih.govresearchgate.netthiazines, providing information on functional groups and molecular weight.

IR spectra typically show a strong absorption band for the carbonyl group (C=O) of the thiazine ring. For example, in 2-(2-Nitrophenyl)-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govnih.govthiazin-4-one, this band appears at 1654 cm⁻¹. nsf.gov In 2-thioxo-2,3-dihydropyrido[3,2-e]-1,3-thiazine-4-one derivatives, the C=O stretch is observed around 1682-1690 cm⁻¹. clockss.org The presence of other functional groups, such as N-H or O-H, also gives rise to characteristic absorption bands. mdpi.com

Mass spectrometry confirms the molecular weight of the synthesized compounds. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which is used to confirm the elemental composition. For instance, the calculated mass for the protonated molecular ion [M+H]⁺ of 2-(2-Nitrophenyl)-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govnih.govthiazin-4-one was consistent with the experimentally determined value. nsf.gov Mass spectrometry can also be a tool to study tautomerism, as different tautomers may exhibit distinct fragmentation patterns in the gas phase. unlp.edu.arresearchgate.net The mass spectrum of 2-hydroxy-5-methyl-4H-pyrido[3,2-e] nih.govnih.govthiazine-4,7(8H)-dione showed a molecular ion peak at m/z 210. mdpi.com

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for Pyrido[3,2-e] nih.govnih.govthiazine Derivatives This table is interactive. Click on headers to sort.

Compound C=O Stretch Other Key Absorptions Reference
2-(2-Nitrophenyl)-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govnih.govthiazin-4-one 1654 - nsf.gov
7-Chloro-3-propyl-2-thioxo-2,3-dihydropyrido[3,2-e]-1,3-thiazine-4-one 1690 1348, 1115 clockss.org
3-Ethyl-2-thioxo-2,3-dihydropyrido[3,2-e]-1,3-thiazine-4-one 1682 1412, 1107 clockss.org

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction provides the most definitive structural information for pyrido[3,2-e] nih.govresearchgate.netthiazine derivatives in the solid state, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules.

Numerous crystal structures of this class of compounds have been determined. For example, the structures of 3-phenyl-2-(thiophen-3-yl)-2,3-dihydro-4H-pyrido[3,2-e] nih.govnih.govthiazin-4-one and 2-(1H-indol-3-yl)-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govnih.govthiazin-4-one have been reported, crystallizing in the monoclinic space groups P2₁/n and C2/c, respectively. nih.goviucr.org Similarly, the sulfone derivative, 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govnih.govthiazine-1,1,4-trione, crystallizes in the P2₁/n space group. nih.govresearchgate.net These studies provide a solid foundation for understanding the conformational preferences and packing motifs of the fused heterocyclic system.

The supramolecular architecture of pyrido[3,2-e] nih.govresearchgate.netthiazines in the solid state is governed by a variety of non-covalent interactions, including hydrogen bonds and π-π stacking.

In the crystal structure of 3-phenyl-2-(thiophen-3-yl)-2,3-dihydro-4H-pyrido[3,2-e] nih.govnih.govthiazin-4-one, the intermolecular interactions are defined by C—H···O and C—H···N hydrogen bonds. nih.goviucr.org For its 2-(1H-indol-3-yl) analogue, the packing is further stabilized by N—H···O hydrogen bonds, C—H···N(π) interactions, and π–π stacking between the pyridine rings of adjacent molecules. nih.goviucr.org

The sulfoxide (B87167) derivative, rac-2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govnih.govthiazin-4-one 1-oxide, features C—H···O(carbonyl) hydrogen bonds that link screw-related molecules into helices. iucr.org In the corresponding sulfone, the packing is dominated by C—H···O hydrogen bonds and parallel partial π–π stacking between the fused pyrido rings. nih.govresearchgate.net In some derivatives, these interactions can lead to the formation of columns of stacked molecules. nih.gov The crystal structure of a pyrido[3,2-e]pyrazino[1,2-b] nih.govresearchgate.netthiazine derivative also reveals intermolecular N—H···O hydrogen bonds and π–π interactions. researchgate.net

Table 3: Summary of Intermolecular Interactions in Selected Pyrido[3,2-e] nih.govnih.govthiazine Crystal Structures This table is interactive. Click on headers to sort.

Compound Hydrogen Bonding π-π Interactions Other Interactions Reference
3-Phenyl-2-(thiophen-3-yl)-2,3-dihydro-4H-pyrido[3,2-e] nih.govnih.govthiazin-4-one C—H···O, C—H···N None observed - nih.goviucr.org
2-(1H-indol-3-yl)-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govnih.govthiazin-4-one N—H···O Between pyridine rings C—H···N(π) nih.goviucr.org
rac-2,3-Diphenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govnih.govthiazin-4-one 1-oxide C—H···O(carbonyl) None observed Forms helical chains iucr.org
2,3-Diphenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govnih.govthiazine-1,1,4-trione C—H···O Parallel partial stacking of pyrido rings Forms columns of molecules nih.govresearchgate.net

The six-membered thiazine ring in the pyrido[3,2-e] nih.govresearchgate.netthiazine system is not planar and can adopt various puckered conformations. The specific conformation is influenced by the substituents and the oxidation state of the sulfur atom.

A common conformation observed for the thiazine ring in 2,3-disubstituted-2,3-dihydro-4H-pyrido[3,2-e] nih.govnih.govthiazin-4-ones is the envelope conformation. nih.goviucr.org However, upon oxidation of the sulfur atom, the conformation often changes. Both the sulfoxide and sulfone of 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govnih.govthiazin-4-one exhibit a screw-boat pucker for the thiazine ring. nih.govresearchgate.netiucr.org In the sulfoxide, the oxygen atom on the sulfur is in a pseudo-axial position. iucr.org

In more complex fused systems, other conformations are also possible. For example, in a novel pyrido[3,2-e]pyrazino[1,2-b] nih.govresearchgate.netthiazine ring system, the thiazine ring adopts a screw-boat conformation while the fused pyrazine (B50134) ring is in a sofa conformation. researchgate.net In certain 3-benzoyl-4-hydroxypyrido[3,2-e]-1,2-thiazine-1,1-dioxides, the partially saturated thiazine ring adopts a diplanar conformation. researchgate.net The conformational analysis of related perhydropyrido[1,2-c] nih.govnih.govthiazines also indicates a preference for a trans-fused conformation. rsc.org

Table 4: Observed Thiazine Ring Conformations in Pyrido[3,2-e] nih.govresearchgate.netthiazine Derivatives This table is interactive. Click on headers to sort.

Compound Class/Derivative Observed Conformation(s) Reference
2,3-Disubstituted-2,3-dihydro-4H-pyrido[3,2-e] nih.govnih.govthiazin-4-ones Envelope nih.goviucr.org
2,3-Diphenyl sulfoxide derivative Screw-boat iucr.org
2,3-Diphenyl sulfone derivative Screw-boat nih.govresearchgate.net
Pyrido[3,2-e]pyrazino[1,2-b] nih.govresearchgate.netthiazine derivative Screw-boat researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Interactions)

Tautomeric Forms and Spectroscopic Signatures

Tautomerism is a significant feature in certain pyrido[3,2-e] nih.govresearchgate.netthiazine derivatives, particularly those with hydroxyl or amino substituents. Spectroscopic and crystallographic methods have been employed to identify the predominant tautomeric forms in both solution and the solid state.

For instance, a study of two 3-benzoyl-4-hydroxypyrido[3,2-e]-1,2-thiazine-1,1-dioxide derivatives revealed the co-existence of both 4-keto and 4-hydroxy tautomers in the crystal structure, with the 4-keto form being predominant. researchgate.net This tautomeric equilibrium is stabilized by a strong intramolecular O—H···O hydrogen bond. researchgate.net The study further demonstrated through ¹³C NMR spectra and theoretical calculations that a similar tautomeric equilibrium exists in solution and in the gaseous phase. researchgate.net

The precursor for many pyrido[3,2-e] nih.govnih.govthiazin-4-ones, 2-mercaptopyridine-3-carboxylic acid, is known to exist in a tautomeric equilibrium with its nonaromatic thione form. mdpi.com An X-ray crystal structure of the neutral compound confirmed that it exists as the thione tautomer in the solid state. nsf.govmdpi.com Mass spectrometry can also serve as a tool to investigate tautomeric equilibria in the gas phase for related heterocyclic systems like 2-amino-4H-pyrido[4,3-d] nih.govnih.govthiazines, where different tautomers can be identified through their unique fragmentation patterns. unlp.edu.arresearchgate.net

Computational Chemistry and Theoretical Investigations of 2h Pyrido 3,2 E 1 2 Thiazine

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are powerful tools for investigating molecular properties from first principles. For derivatives of 2H-Pyrido[3,2-e] sciepub.comekb.egthiazine (B8601807), both ab initio and Density Functional Theory (DFT) methods have been employed to understand their structure, stability, and reactivity.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For derivatives of the pyrido[3,2-e] sciepub.comekb.egthiazine ring system, these calculations have revealed key conformational features.

Electronic structure analysis, often performed alongside geometry optimization, provides information on the distribution of electrons within the molecule. Methods like DFT are used to calculate properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net For thiazine derivatives, these calculations help identify the most probable sites for electrophilic and nucleophilic attacks. researchgate.net

Table 1: Representative Data from Geometry Optimization of a Heterocyclic Ring

This table illustrates the type of data obtained from geometry optimization calculations. Note: The following values are conceptual and not from a specific study on the parent 2H-Pyrido[3,2-e] sciepub.comekb.egthiazine compound, as such data is not available in the cited literature.

ParameterAtom Pair/TripletCalculated Value (DFT B3LYP/6-31G*)
Bond Length C-S1.85 Å
S-N1.70 Å
N-C1.45 Å
Bond Angle C-S-N95.5°
S-N-C115.0°
Dihedral Angle C-S-N-C45.0°

A significant application of quantum chemical calculations is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.gov These theoretical predictions are invaluable for confirming the structure of newly synthesized compounds by comparing calculated spectra with experimental results. nih.gov

While computational studies specifically predicting the spectroscopic parameters for the parent 2H-Pyrido[3,2-e] sciepub.comekb.egthiazine are not documented in the available literature, DFT methods are routinely used for this purpose in related heterocyclic systems. tandfonline.com The process involves calculating the vibrational frequencies or magnetic shielding tensors for the optimized molecular geometry. Often, a scaling factor is applied to the calculated frequencies to correct for systematic errors inherent in the computational method and to achieve better agreement with experimental data. science.gov

Table 2: Example of Predicted vs. Experimental Spectroscopic Data Comparison

This table demonstrates how theoretical spectroscopic data is compared with experimental findings for structural verification. Note: This is an illustrative example, as specific predicted data for the title compound is not available.

Spectroscopic DataFunctional Group / ProtonPredicted Value (DFT)Experimental Value (FT-IR/NMR)
IR Frequency (cm⁻¹) C=O stretch16851661
N-H stretch34503420
¹H NMR Shift (ppm) Aromatic-H7.5-8.27.4-8.1
CH₂3.53.4

Geometry Optimization and Electronic Structure Analysis

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility and dynamic behavior of molecules in different environments, such as in solution. ekb.egacs.org

For complex heterocyclic systems related to pyridothiazines, MD simulations have been employed to support experimental findings, particularly in the context of drug design. ekb.egchemrxiv.org For instance, in studies of pyrano-thiazine derivatives, MD simulations were conducted to understand their stability and binding modes within the active sites of biological targets like VEGFR-2. ekb.eg Such simulations can reveal how the molecule adapts its shape to fit into a binding pocket and identify key intermolecular interactions, like hydrogen bonds, that stabilize the complex. nih.govisroset.org Although no specific MD simulation studies on the parent 2H-Pyrido[3,2-e] sciepub.comekb.egthiazine were found, this technique remains a critical tool for exploring the dynamic nature of this and related heterocyclic scaffolds.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. DFT calculations can map out the entire energy profile of a reaction, including the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. sciepub.com

A relevant example is the theoretical study of the cycloreversion of 4H-1,3-thiazines, which are structural isomers of the pyridothiazine system. sciepub.com Using DFT at the B3LYP/6-31G(d,p) level, researchers investigated how substituents on the thiazine ring influence the feasibility and energy barriers of the reaction. sciepub.comresearchgate.net The calculations showed that the reaction is concerted and asynchronous and that the nature of the substituent at the 4-position significantly impacts the activation energy. sciepub.comresearchgate.net Such studies help explain experimental observations, such as why certain reactions are facilitated while others are hindered, by providing quantitative data on the stability of intermediates and the energy required to reach the transition state. sciepub.com

Structure-Property Relationships through Computational Modeling

A major goal of computational chemistry in drug discovery is to establish relationships between a molecule's structure and its biological or chemical properties. Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are two prominent computational modeling techniques used for this purpose. nih.govrjptonline.org

For derivatives of pyridothiazine-1,1-dioxide, molecular docking has been extensively used to understand their anti-inflammatory activity. nih.govmdpi.com These studies computationally place the molecule into the active site of an enzyme, such as cyclooxygenase (COX), to predict its binding orientation and affinity. mdpi.comresearchgate.net This helps to identify the key structural features of the molecule that are responsible for its inhibitory effect. mdpi.com

QSAR studies on related pyrimidine (B1678525) derivatives have also been performed to build mathematical models that correlate chemical structures with pharmacological activity. researchgate.net These models use calculated molecular descriptors to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. researchgate.net The application of these computational models to pyridothiazine derivatives has been crucial in rationalizing their biological activities and in designing new compounds with enhanced therapeutic potential. nih.gov

Structure Molecular Interaction Relationships and Ligand Design Principles

Influence of Structural Modifications on Molecular Recognition Profiles

Molecular recognition, the specific binding between a ligand and its biological target, is exquisitely sensitive to the ligand's structural and electronic properties. For derivatives of 2H-Pyrido[3,2-e] ontosight.aimdpi.comthiazine (B8601807), even subtle chemical alterations can significantly change how they are recognized by biological macromolecules.

The identity of the substituent group attached to the nitrogen atom of the thiazine ring is a critical factor. For example, in the closely related 4-hydroxy-2H-pyrido[3,2-e]-1,2-thiazine-3-carboxamide 1,1-dioxide series, varying the N-substituent with different aryl or heteroaryl groups directly modulates the compound's biological effects. ontosight.ai The oxidation state of the sulfur atom in the thiazine ring also plays a pivotal role; the presence of a 1,1-dioxide functionality can substantially alter the molecule's electronic character and, consequently, its reactivity and interactions with targets. ontosight.ai

Furthermore, modifications to the pyridine (B92270) portion of the scaffold, such as the introduction of methyl groups, can influence solubility and the specific way the molecule fits into a binding pocket. ontosight.ai Research on related pyridothiazine structures has shown that different substituents can lead to varied biological activities, including anticancer and antibacterial effects, underscoring the importance of these modifications in defining the molecule's recognition profile. mdpi.com For instance, reactions of 3-benzoyl-4-hydroxypyrido[3,2-e]-1,2-thiazine-1,1-dioxides with primary amines result in new enamines, demonstrating how modifications can create entirely new chemical entities with different potential interactions. researchgate.net

A summary of how different structural components influence molecular interactions is presented below.

Structural ComponentPositionInfluence on Molecular Recognition
Thiazine Ring Substituent N-2Modulates biological activity by altering interactions with target enzymes or receptors. ontosight.ai
Sulfur Oxidation State S-1A 1,1-dioxide group significantly affects electronic properties and reactivity. ontosight.ai
Pyridine Ring Substituents VariousCan alter solubility and the orientation of the molecule within a binding site. ontosight.ai
Fused Ring System Core ScaffoldForms new heterocyclic systems (e.g., pyrazolopyridothiazine) with unique pharmacological profiles when reacted with other molecules. researchgate.net

Computational Approaches to Ligand Design Based on Molecular Interaction Patterns

Computational chemistry provides powerful tools for designing ligands based on the 2H-Pyrido[3,2-e] ontosight.aimdpi.comthiazine scaffold. Techniques like molecular docking and theoretical calculations allow researchers to predict and analyze how these molecules bind to their biological targets before they are synthesized.

For instance, theoretical calculations at the B3LYP/6-31G* level have been employed to analyze the structure of related pyrido[3,2-e] ontosight.airesearchgate.netthiazine derivatives. researchgate.net Such computational studies help to confirm experimental findings from X-ray crystallography and provide deeper insight into the electronic features that are crucial for biological activity. researchgate.net By modeling the molecule's structure, researchers can identify key features, such as bond angles and charge distributions, that are essential for it to behave as, for example, a calcium channel modulator. researchgate.net

These computational models allow for the virtual screening of numerous potential analogs, prioritizing those with the highest predicted binding affinity and most favorable interaction patterns. This in-silico approach streamlines the drug discovery process, making the search for potent and selective ligands more efficient and cost-effective.

Rational Design of Analogs with Modulated Molecular Interaction Specificity

The knowledge gained from structure-activity relationship (SAR) studies and computational analysis enables the rational design of novel 2H-Pyrido[3,2-e] ontosight.aimdpi.comthiazine analogs with fine-tuned interaction profiles. This strategy involves making deliberate structural modifications to enhance binding to a desired target while minimizing off-target effects.

The synthesis of various derivatives is a key part of this process. For example, different 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] ontosight.airesearchgate.netthiazin-4-ones have been created to establish clear structure-activity relationships and improve efficacy against pathogens like Trypanosoma brucei. mdpi.com By systematically altering the aryl group on the nitrogen of the thiazinone ring, researchers can produce analogs with potentially enhanced activity. mdpi.com Similarly, reacting 3-benzoyl-4-hydroxypyrido[3,2-e]-1,2-thiazine-1,1-dioxides with different primary amines or hydrazines leads to new, complex heterocyclic systems, such as pyrazolo[4,3-c]pyrido[3,2-e]-1,2-thiazines, designed for specific pharmaceutical purposes. researchgate.net This approach allows for the creation of compounds with modulated specificity, targeting a range of biological activities from anticancer to antimicrobial. ontosight.aimdpi.com

The table below illustrates examples of rationally designed analogs and their intended purpose.

Base ScaffoldModificationResulting Compound TypeIntended Purpose
2,3-dihydro-4H-pyrido[3,2-e] ontosight.airesearchgate.netthiazin-4-oneAddition of different aryl groups at N-22-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] ontosight.airesearchgate.netthiazin-4-onesImprove efficacy against kinetoplastid parasites. mdpi.com
3-Benzoyl-4-hydroxypyrido[3,2-e]-1,2-thiazine-1,1-dioxideReaction with primary amines(E)-3-EnaminesCreate new chemical entities for pharmaceutical investigation. researchgate.net
3-Benzoyl-4-hydroxypyrido[3,2-e]-1,2-thiazine-1,1-dioxideReaction with N-methylhydrazinePyrazolo[4,3-c]pyrido[3,2-e]-1,2-thiazine derivativesSynthesize new heterocyclic systems for CNS-related pharmacological study. researchgate.net
o-chloroformyl-1,4-dihydropyridineReaction with thiourea2-iminium chloride salts of dihydropyrido[3,2-e] ontosight.airesearchgate.netthiazinesDevelop potential calcium channel modulators. researchgate.net

Future Perspectives and Research Directions in 2h Pyrido 3,2 E 1 2 Thiazine Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2H-Pyrido[3,2-e] fip.orgthiazine (B8601807) and its derivatives is an active area of research, with a growing emphasis on environmentally benign and efficient methodologies. Traditional synthetic approaches are being reimagined, and novel strategies are emerging that prioritize sustainability.

A notable advancement is the utilization of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields for various heterocyclic compounds, including pyridothiazines. creative-biostructure.com This technique offers a greener alternative to conventional heating methods. creative-biostructure.com Furthermore, ultrasound-assisted synthesis has emerged as another eco-friendly approach, with studies demonstrating its effectiveness in the preparation of spiro[indole-pyrido[3,2-e]thiazine] derivatives in aqueous media. mdpi.com

Propylphosphonic anhydride (B1165640) (T3P®) has been successfully employed as a promoter for the cyclization of N-phenyl-C-aryl imines with thionicotinic acid to afford 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] fip.orgfip.orgthiazin-4-ones. mdpi.comresearchgate.net This method is operationally simple, proceeds at room temperature, and does not necessitate anhydrous solvents, making it a more sustainable and practical option. mdpi.comresearchgate.net

One-pot, multi-component reactions are also gaining traction for the synthesis of complex pyridothiazine-related structures, offering efficiency and atom economy. researchgate.netresearchgate.net For instance, an efficient one-pot, three-component reaction has been developed for the synthesis of novel tricyclic fused pyrido[3,2-e]thiazolo[3,2-a]pyrimidines in a green medium. researchgate.net

The exploration of novel catalytic systems, including the use of ionic liquids and solid-supported catalysts, is another promising avenue for the development of sustainable synthetic routes for pyridothiazine derivatives. These catalysts can often be recycled and reused, further enhancing the green credentials of the synthetic process.

Advanced Spectroscopic Techniques for Elucidating Dynamic Processes

The structural elucidation and conformational analysis of 2H-Pyrido[3,2-e] fip.orgthiazine derivatives are crucial for understanding their reactivity and biological activity. While standard spectroscopic techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry are routinely used for characterization, advanced methods are increasingly being employed to study dynamic processes. researchgate.netnih.govekb.egnorthwestern.edu

Variable-temperature NMR (VT-NMR) spectroscopy is a powerful tool for investigating conformational changes and dynamic equilibria in solution. numberanalytics.comwisc.eduuzhnu.edu.ua For instance, VT-NMR has been utilized to resolve the structure of pyrazolo[4,3-c]pyrido[3,2-e] fip.orgthiazine derivatives, providing insights into their conformational preferences. The study of stereodynamics and conformational analysis of related heterocyclic systems has also been advanced through the combination of dynamic NMR and theoretical calculations. unibas.itresearchgate.net

The partially saturated thiazine ring in the pyrido[3,2-e] fip.orgthiazine system can adopt various conformations, such as screw-boat and sofa conformations. nih.gov Detailed NMR studies, including two-dimensional techniques like COSY, HSQC, and HMBC, are instrumental in assigning the complex spectra and determining the three-dimensional structure of these molecules. ekb.eg X-ray crystallography provides definitive solid-state structural information, which can then be correlated with solution-state data from NMR. nih.govekb.eg The presence of substituents can significantly impact the geometry of the molecule, influencing its biological activity. ekb.eg

Future research will likely involve the application of more sophisticated NMR techniques, such as residual dipolar coupling (RDC) and paramagnetic relaxation enhancement (PRE), to gain even more detailed insights into the solution-state dynamics and intermolecular interactions of these compounds. creative-biostructure.com

Expansion of Theoretical Frameworks for Complex Pyrido-Thiazine Systems

Computational chemistry plays an increasingly vital role in understanding the properties and reactivity of complex heterocyclic systems like 2H-Pyrido[3,2-e] fip.orgthiazine. Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to complement experimental studies and provide deeper insights into molecular structure, electronic properties, and reaction mechanisms.

DFT calculations have been used to study the tautomeric equilibrium in hydroxypyrido[3,2-e]-1,2-thiazine derivatives, showing good agreement with experimental data from 13C NMR spectroscopy. nih.gov Molecular docking studies are frequently used to predict the binding modes of pyridothiazine derivatives with biological targets, guiding the design of new bioactive compounds. dntb.gov.uanih.gov For example, docking studies have been performed on derivatives of pyridothiazine-1,1-dioxide with the COX-2 receptor to evaluate their potential as anti-inflammatory agents. fip.org

Quantitative Structure-Activity Relationship (QSAR) studies represent another important theoretical framework for understanding the relationship between the chemical structure of pyridothiazine derivatives and their biological activity. fip.orgfip.org By developing QSAR models, it is possible to predict the activity of new, unsynthesized compounds and to identify the key molecular descriptors that influence their biological effects. fip.orgfip.org For instance, a QSAR study on pyridothienopyrimidine derivatives, a related scaffold, identified that decreasing Log S, ELUMO, and molar refractivity could enhance their antimicrobial activity. fip.orgfip.org

Future directions in this area will likely involve the use of more advanced computational models, such as molecular dynamics (MD) simulations, to study the dynamic behavior of pyridothiazine derivatives and their interactions with biological macromolecules over time. northwestern.edu The development of more accurate and predictive QSAR models will also be a key focus, aiding in the rational design of new therapeutic agents.

Exploration of New Chemical Reactivity and Derivatization Opportunities

The 2H-Pyrido[3,2-e] fip.orgthiazine core offers multiple sites for chemical modification, providing a rich platform for the exploration of new reactivity and the synthesis of a diverse range of derivatives. The presence of nitrogen and sulfur heteroatoms, as well as the fused aromatic and heterocyclic rings, allows for a variety of chemical transformations.

The synthesis of N-substituted derivatives is a common strategy to modulate the physicochemical and biological properties of the pyridothiazine scaffold. ontosight.ai For example, the introduction of an arylpiperazinylpropyl moiety at the 2-position of pyridothiazine-1,1-dioxide has been explored. dntb.gov.ua The reactivity of the pyridothiazine ring system allows for reactions such as those with primary amines to form enamines. nih.gov

The functionalization of the pyridine (B92270) ring can also be achieved through various substitution reactions. The presence of the 1,1-dioxide functionality on the thiazine ring can significantly influence the compound's reactivity. u-tokyo.ac.jp Furthermore, the synthesis of hybrid molecules, where the pyridothiazine scaffold is combined with other pharmacophoric groups like 1,3,4-oxadiazole (B1194373), has been shown to be a promising strategy for developing new compounds with enhanced biological activity. dntb.gov.ua

Future research in this area will likely focus on the development of novel and selective methods for the functionalization of the 2H-Pyrido[3,2-e] fip.orgthiazine core. This could include the use of transition-metal-catalyzed cross-coupling reactions to introduce a wide range of substituents, as well as the exploration of cycloaddition reactions to construct more complex fused-ring systems. The development of new derivatization strategies will be crucial for expanding the chemical space accessible from this versatile scaffold and for the discovery of new bioactive molecules.

Design Strategies for Next-Generation Pyrido-Thiazine Scaffolds

The design of next-generation scaffolds based on the 2H-Pyrido[3,2-e] fip.orgthiazine core is a key area of research aimed at developing new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. Several design strategies are being employed to achieve this goal, including scaffold hopping, bioisosteric replacement, and the creation of hybrid molecules.

Scaffold hopping involves the identification of isofunctional molecular structures with chemically distinct core motifs. This strategy can be used to develop novel pyridothiazine analogs with improved properties, such as enhanced target binding or reduced off-target effects. For example, a novel series of substituted pyrido[3,2-d]-1,2,3-triazines were designed and synthesized as Pim-1 inhibitors through scaffold hopping.

Bioisosteric replacement is another powerful tool in drug design, where one functional group is replaced by another with similar physicochemical properties to modulate the biological activity of a compound. In the context of pyridothiazine chemistry, this could involve replacing a specific substituent or even modifying the core heterocyclic system to fine-tune its properties. For instance, the replacement of a benzene (B151609) nucleus with a thiophene (B33073) ring in related thiazino-quinoline carboxylic acids has been explored to create potential bioisosteres. mdpi.com

The design of hybrid molecules, where the pyridothiazine scaffold is combined with other known pharmacophores, is a promising approach for creating new compounds with synergistic or multi-target activities. researchgate.net The combination of a pyridothiazine-1,1-dioxide with a 1,3,4-oxadiazole ring is an example of this strategy, aimed at developing new anti-inflammatory agents. dntb.gov.ua

Future design strategies will likely leverage a combination of computational and synthetic approaches. In silico methods, such as molecular modeling and QSAR, will be used to design and prioritize new target molecules, which will then be synthesized and evaluated experimentally. This iterative process of design, synthesis, and testing will be essential for the development of next-generation pyridothiazine scaffolds with tailored biological activities.

Q & A

Q. What are the most efficient synthetic methodologies for 2H-Pyrido[3,2-e][1,2]thiazine derivatives?

Methodological Answer: Microwave-assisted synthesis offers a rapid and solvent-free approach for generating this compound derivatives. A one-pot protocol developed by Dandia et al. involves reacting ketones and amines under microwave irradiation, yielding pure products without further purification . Traditional methods include cyclization of 1,3-thiazine-2,4-diones or reactions involving pyridine-2-thione with urea or halogenated reagents .

Key Data:

MethodConditionsYield (%)PurityReference
Microwave-assistedSolvent-free, 150°C, 10 min85–92>95%
Pyridine-2-thione routeReflux in DMF, 6 hr60–75Requires chromatography

Q. What structural features govern the reactivity of this compound?

Methodological Answer: The heterocyclic core contains sulfur (S) and nitrogen (N) atoms at positions 1 and 2, respectively. The electron-deficient S=O groups (in 1,1-dioxide derivatives) enhance electrophilicity, facilitating nucleophilic substitutions. Substituents at the pyridine ring (e.g., electron-withdrawing groups) modulate reactivity and pharmacological activity . Computational studies (e.g., DFT) can predict sites for functionalization .

Q. What baseline pharmacological activities have been reported for this compound class?

Methodological Answer: Derivatives exhibit broad bioactivity:

  • Antimicrobial: Inhibition of bacterial/fungal growth via disruption of cell membranes (MIC values: 2–8 µg/mL for Gram-positive strains) .
  • Anti-inflammatory: COX-2 inhibition (IC₅₀: 0.56–2.55 μM) in LPS-induced macrophage models .
  • Neuroregenerative: In vitro assays show reduced neuroinflammation via NLRP3 inflammasome modulation .

Advanced Research Questions

Q. How do structural modifications impact anti-HIV and anticancer activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Pyrido-fused derivatives (e.g., 27s) show reduced anti-HIV activity (EC₅₀: 2.55 μM vs. 0.56 μM for benzothiazine analogs) due to altered binding to reverse transcriptase .
  • 8-Substitution: Bromine or fused benzene rings at position 8 abolish activity, suggesting steric hindrance .
  • Anticancer activity: 2,3-Diarylated derivatives inhibit MCF-7 breast cancer cells (IC₅₀: 12.3 μM) via ROS-mediated apoptosis .

SAR Table:

DerivativeSubstituent PositionEC₅₀/IC₅₀ (μM)TargetReference
Benzothiazine 27r9,10-fused benzene0.56HIV RT
Pyrido-thiazine 27sPyridine fusion2.55HIV RT
2,3-Diarylated analogC2/C3 aryl groups12.3MCF-7 cells

Q. How can computational methods optimize blood-brain barrier (BBB) penetration?

Methodological Answer:

  • In silico models: Use molecular docking (e.g., AutoDock Vina) to assess binding to P-glycoprotein (P-gp). LogP values <3 and polar surface area (PSA) <70 Ų predict better BBB permeability .
  • Case study: Tricyclic 1,2-thiazine derivatives with PSA 71.42 Ų show moderate BBB penetration in murine models, validated via LC-MS brain homogenate analysis .

Q. What challenges arise in synthesizing the parent 1,2-thiazine scaffold?

Methodological Answer:

  • Thermal instability: Parent 1,2-thiazine decomposes during gas-phase pyrolysis. Alternative precursors (e.g., tetrazolo-fused intermediates) require low-temperature (<200°C) conditions to avoid fragmentation .
  • Regioselectivity: Competing pathways in cyclization reactions are mitigated using DABCO or Ag₂O catalysts to favor 6-membered ring formation .

Q. What green chemistry approaches improve sustainability in synthesis?

Methodological Answer:

  • Ionic liquids: [bmim][PF₆] enables catalyst-free spiro-thiazine synthesis via tandem reactions, reducing waste (E-factor: 0.8 vs. 5.2 for traditional solvents) .
  • Solvent-free protocols: Microwave-assisted reactions achieve 90% yield with 98% atom economy .

Q. How are neuroinflammation models used to evaluate therapeutic potential?

Methodological Answer:

  • In vitro: LPS-induced BV-2 microglial cells treated with derivatives show reduced IL-1β secretion (ELISA quantification) .
  • In vivo: Murine models (C57BL/6J) with lipofuscin-induced neuroinflammation are dosed orally (10 mg/kg), followed by MRI and immunohistochemistry to assess BBB crossing and neuroprotection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.